N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C25H23FN4O4S and its molecular weight is 494.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research
This compound is a fluorinated building block, which is often used in pharmaceutical research due to its potential biological activity. The presence of the 2-fluorophenyl piperazine moiety is significant as it is known to interact with various biological targets. This compound could be explored for its efficacy in treating conditions associated with pyruvate kinase deficiency .
Chemical Synthesis
As a building block in chemical synthesis, this compound can be used to create a wide array of derivatives. These derivatives can then be screened for various activities, such as bactericidal effects against Gram-negative species .
Enzyme Inhibition Studies
The compound has potential applications in enzyme inhibition studies. For instance, derivatives of similar structures have shown strong inhibitory effects on PARP-1 enzyme, which is a target for cancer therapy .
Mechanism of Action
Target of Action
For instance, compounds containing a fluorophenylpiperazine moiety have been found to act as inhibitors of equilibrative nucleoside transporters (ENTs), showing more selectivity towards ENT2 .
Mode of Action
The presence of the fluorophenylpiperazine moiety could potentially enhance the compound’s ability to penetrate cellular membranes and reach its target sites .
Biochemical Pathways
For instance, compounds containing a thiazole moiety have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
Compounds containing a fluorophenylpiperazine moiety are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
For instance, compounds containing a fluorophenylpiperazine moiety have been found to inhibit the growth of certain bacteria .
properties
IUPAC Name |
N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O4S/c26-17-3-1-2-4-18(17)29-9-11-30(12-10-29)24(32)16-6-8-21-22(16)27-25(35-21)28-23(31)15-5-7-19-20(13-15)34-14-33-19/h1-5,7,13,16H,6,8-12,14H2,(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHDLDWLFSOKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)N3CCN(CC3)C4=CC=CC=C4F)N=C(S2)NC(=O)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide |
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